SMCY peptide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

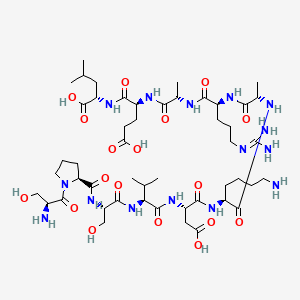

分子式 |

C49H85N15O18 |

|---|---|

分子量 |

1172.3 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |

InChIキー |

WWFNAEORZKAYGB-KXVOANHXSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Function of SMCY Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SMCY protein, also known as Lysine-specific demethylase 5D (KDM5D) or JARID1D, is a histone demethylase encoded by the SMCY gene located on the Y chromosome. This protein plays a crucial role in various biological processes, including spermatogenesis and transcriptional regulation. Notably, peptides derived from the SMCY protein function as the male-specific minor histocompatibility antigen (H-Y antigen), which can elicit potent T-cell responses. This technical guide provides a comprehensive overview of the discovery, function, and associated signaling pathways of SMCY peptides. It includes quantitative data on peptide-MHC binding, detailed experimental protocols for their study, and visualizations of key biological pathways.

Discovery and Core Function of SMCY

The SMCY protein was identified as the source of the male-specific H-Y antigen, a minor histocompatibility antigen responsible for the rejection of male tissue grafts by female recipients of the same inbred strain. This discovery highlighted the immunological importance of Y-chromosome-encoded proteins.

Functionally, SMCY is a lysine-specific demethylase belonging to the JmjC domain-containing family of proteins. Its primary enzymatic activity involves the removal of methyl groups from lysine residues on histone tails, particularly the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This histone modification is a key epigenetic mark associated with active gene transcription. By removing this mark, SMCY acts as a transcriptional repressor for a variety of genes.

Beyond its role in histone modification, SMCY has been implicated in several cellular processes:

-

Spermatogenesis: SMCY is thought to play a role in male germ cell development. It forms a complex with MSH5, a protein critical for meiosis, suggesting a function in the regulation of gene expression during sperm production.

-

Cancer Biology: The role of SMCY in cancer is complex and appears to be context-dependent. As a transcriptional repressor of metastasis-associated genes, it can act as a tumor suppressor. However, its interactions with other signaling pathways, such as the p38 MAPK pathway, suggest a more intricate role in cancer progression.

-

Androgen Receptor Signaling: SMCY can regulate the transcriptional activity of the androgen receptor by demethylating H3K4me3 at target gene promoters.

SMCY-Derived Peptides as T-Cell Epitopes

Specific peptides derived from the SMCY protein are presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of male cells. These peptide-MHC complexes can be recognized by cytotoxic T-lymphocytes (CTLs), leading to an immune response. This is the molecular basis of the H-Y antigen-mediated graft rejection.

Data Presentation: Quantitative Analysis of SMCY Peptide-MHC Binding

The binding affinity of SMCY-derived peptides to various HLA alleles is a critical determinant of their immunogenicity. Below is a summary of available quantitative data.

| Peptide Sequence | Amino Acid Position | HLA Allele | Binding Affinity (IC50/Kd) | Reference |

| SPSVDKARAEL | 950-960 | HLA-B07:02 | 34 nM (IC50) | [1] |

| FIDSYICQV | Not Specified | HLA-A02:01 | High Affinity | [2] |

Note: Comprehensive quantitative binding data for a wide range of SMCY peptides and HLA alleles is an active area of research. The affinities are often qualitatively described as "high" or are inferred from T-cell reactivity.

Signaling Pathways Involving SMCY

T-Cell Receptor (TCR) Signaling Initiated by SMCY Peptides

The recognition of an this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) or a target cell by the T-cell receptor (TCR) of a CD8+ cytotoxic T-lymphocyte initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as target cell lysis.

Caption: T-Cell Receptor (TCR) Signaling Cascade.

KDM5D (SMCY) and the p38 MAPK Signaling Pathway

Recent studies have shown that KDM5D can interact with and regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. KDM5D has been shown to demethylate p38α at lysine 165, leading to its inactivation. This interaction highlights a non-histone-related function of KDM5D and connects it to a critical intracellular signaling cascade.

Caption: KDM5D-mediated regulation of p38 MAPK signaling.

Experimental Protocols

Peptide-MHC Binding Assay (Competitive ELISA)

This protocol is designed to measure the binding affinity of a test peptide (e.g., an SMCY-derived peptide) to a specific MHC class I molecule.

Materials:

-

Purified, recombinant MHC class I molecules (e.g., HLA-A*02:01)

-

High-affinity standard peptide with a known binding affinity for the chosen MHC molecule

-

Biotinylated probe peptide that binds to the MHC molecule

-

Test peptides (SMCY-derived)

-

96-well ELISA plates

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Methodology:

-

Coating: Coat a 96-well ELISA plate with an antibody specific for the MHC class I heavy chain overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.

-

Competition Reaction:

-

Prepare serial dilutions of the test peptide and the unlabeled standard peptide.

-

In each well, add the purified MHC class I molecules, a fixed concentration of the biotinylated probe peptide, and the serially diluted test or standard peptide.

-

Incubate for 24-48 hours at room temperature to allow for peptide exchange and binding to reach equilibrium.

-

-

Capture: Add the competition reaction mixture to the antibody-coated and blocked ELISA plate. Incubate for 2 hours at room temperature to capture the MHC-peptide complexes.

-

Detection:

-

Wash the plate thoroughly.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

Plot the absorbance against the log of the competitor peptide concentration.

-

Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the biotinylated probe peptide.

-

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of SMCY-specific CTLs to lyse target cells presenting the corresponding this compound.

Materials:

-

Effector cells: SMCY-specific CTL line or freshly isolated PBMCs from an immunized donor.

-

Target cells: A cell line that expresses the appropriate MHC class I molecule (e.g., T2 cells for HLA-A2) and can be loaded with the this compound.

-

This compound.

-

Sodium chromate (Na2^51CrO4).

-

Fetal bovine serum (FBS).

-

Culture medium.

-

96-well U-bottom plate.

-

Gamma counter.

Methodology:

-

Target Cell Labeling:

-

Incubate the target cells with Na2^51CrO4 for 1-2 hours at 37°C.

-

Wash the cells multiple times with culture medium containing FBS to remove unincorporated ^51Cr.

-

-

Peptide Loading: Resuspend the labeled target cells in culture medium and incubate with the this compound at an optimal concentration for 1 hour at 37°C.

-

Assay Setup:

-

Plate the labeled and peptide-loaded target cells at a constant number per well in a 96-well U-bottom plate.

-

Add the effector cells at varying effector-to-target (E:T) ratios.

-

Include control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).

-

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Harvesting and Counting:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Caption: Workflow for a Chromium-51 Release Cytotoxicity Assay.

Co-Immunoprecipitation (Co-IP) for SMCY-Interacting Proteins

This protocol is used to identify proteins that interact with SMCY within a cellular context.

Materials:

-

Cell line expressing endogenous or tagged SMCY.

-

Co-IP lysis buffer (non-denaturing).

-

Protease and phosphatase inhibitor cocktails.

-

Anti-SMCY antibody or anti-tag antibody.

-

Control IgG antibody (from the same species as the primary antibody).

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility.

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.

-

Pellet the beads using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

-

-

Immunoprecipitation:

-

Add the anti-SMCY antibody or control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with rotation.

-

-

Capture of Immune Complexes:

-

Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

-

Alternatively, for unbiased discovery of interacting partners, analyze the eluate by mass spectrometry.

-

Conclusion and Future Directions

The study of the SMCY protein and its derived peptides bridges the fields of epigenetics, immunology, and cancer biology. As a histone demethylase, SMCY plays a fundamental role in transcriptional regulation. As the source of the H-Y antigen, its peptides are key players in immune surveillance and transplantation immunology. The elucidation of its non-histone substrates, such as p38α, opens new avenues for understanding its function in cellular signaling.

Future research will likely focus on:

-

A more comprehensive characterization of the SMCY-derived peptidome presented by a wider range of HLA alleles.

-

The development of this compound-based immunotherapies for certain cancers.

-

A deeper understanding of the enzymatic and non-enzymatic functions of the SMCY protein in both normal physiology and disease states.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the multifaceted world of the this compound and its parent protein. The provided data, protocols, and pathway diagrams serve as valuable resources for designing and conducting further investigations in this exciting area of research.

References

The Immunological Significance of SMCY as a Minor Histocompatibility Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules and can elicit T-cell responses in allogeneic hematopoietic stem cell transplantation (HSCT) settings. SMCY, a protein encoded on the Y chromosome, is a significant source of male-specific mHags, often referred to as H-Y antigens. In female recipients of male HSCT, these antigens can trigger both detrimental graft-versus-host disease (GVHD) and beneficial graft-versus-leukemia (GVL) effects. This technical guide provides an in-depth analysis of the immunological importance of SMCY, including its genetic basis, protein function, and role in transplantation immunology. It consolidates available quantitative data, details key experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction to SMCY

SMCY, also known as Lysine Demethylase 5D (KDM5D) or Jumonji/ARID domain-containing protein 1D (JARID1D), is a histone demethylase encoded by the KDM5D gene located on the Y chromosome.[1][2] Its primary known function is the specific demethylation of lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription.[3] SMCY plays a role in spermatogenesis and the regulation of gene expression.[3]

From an immunological perspective, SMCY is a crucial source of male-specific minor histocompatibility antigens.[4][5] Due to genetic polymorphisms between individuals, peptides derived from the SMCY protein can be recognized as foreign by the immune system of a female recipient of a male graft, leading to a T-cell mediated immune response.[4] This has significant implications in the context of sex-mismatched allogeneic HSCT.

Data Presentation: Quantitative Insights into SMCY Immunogenicity

The immunogenicity of SMCY-derived peptides is influenced by several factors, including the frequency of specific T-cell precursors, the binding affinity of the peptides to HLA molecules, and the clinical outcomes associated with SMCY mismatch. While comprehensive quantitative data is not always available in the literature, this section summarizes key findings.

Table 1: Frequency of SMCY-Specific CD8+ T Cells

| Population | Frequency Range | Mean Frequency | Notes |

| HLA-A0201+ Males | ~1:80,000 to ~1:800,000 | 1 in 200,000 CD8+ T cells | Represents the baseline frequency of T cells recognizing a self-antigen. |

| HLA-A0201+ Females | 1:50,000 to 1:100,000 | - | In one case of a woman who had recently given birth to a son, the frequency was as high as 1 in 3,500, suggesting in vivo priming. |

Data compiled from studies on the frequency of T cells specific for an SMCY-derived epitope.

Table 2: Known Immunodominant SMCY-Derived Peptides

| Peptide Sequence | HLA Restriction | Role | Reference |

| FIDSYICQV | HLA-A*0201 | Immunodominant H-Y epitope | [6] |

| (11-residue peptide) | HLA-B7 | Identified as a human H-Y antigen | [4][5][7] |

Note: Specific IC50 values for the binding affinity of these peptides to their respective HLA molecules are not consistently reported in the publicly available literature.

Table 3: Clinical Significance of H-Y Antigen Mismatch in Allogeneic HSCT

| Mismatch Context | Clinical Association | Statistical Significance | Reference |

| Female-to-male HSCT (overall) | Increased incidence of GVHD | p < 0.005 | [1][8] |

| Female-to-male HSCT (overall) | Decreased GVHD-free survival | p < 0.001 | [1][8] |

| HLA class I-restricted H-Y antigens | No significant association with GVHD or relapse | - | [1][8][9] |

| HLA-DQ5 positive female-to-male HSCT | Increased GVHD-free survival | p = 0.013 | [1][8] |

| High PIRCHyE score for CD8+ T-cell alloreactivity | Higher rate of grade III-IV acute GVHD and increased relapse rate | p = 0.005 and p = 0.01, respectively | [10] |

PIRCHyE (predicted indirectly recognizable H-Y epitopes) score is a computational tool to estimate H-Y alloreactivity.

The Dual Role of SMCY in HSCT: GVHD vs. GVL

The T-cell response against SMCY-derived mHags is a double-edged sword in female-to-male HSCT.

-

Graft-versus-Host Disease (GVHD): SMCY is expressed in various tissues, including epithelial cells.[11][12] When donor T cells recognize SMCY peptides on the recipient's healthy tissues, it can lead to GVHD, a major cause of morbidity and mortality after HSCT.

-

Graft-versus-Leukemia (GVL) Effect: The expression of SMCY on hematopoietic-lineage cells, including leukemia cells, makes it a target for the donor's immune system.[13] This can lead to the elimination of residual cancer cells, a phenomenon known as the GVL effect, which is crucial for preventing relapse.

The balance between GVHD and GVL is influenced by the relative expression of SMCY in hematopoietic versus non-hematopoietic tissues. An ideal mHag for immunotherapy would be exclusively expressed on hematopoietic cells, thus mediating a potent GVL effect without causing GVHD.[13] While SMCY is broadly expressed, the potential for harnessing its GVL effect while mitigating GVHD remains an area of active research.

Experimental Protocols

The study of SMCY as a minor histocompatibility antigen involves a range of specialized immunological assays. Below are detailed methodologies for key experiments.

Generation of SMCY-Specific Cytotoxic T Lymphocyte (CTL) Clones

This protocol outlines the in vitro generation of CTL clones specific for SMCY-derived peptides from a female donor.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy, HLA-typed female donor by Ficoll-Paque density gradient centrifugation.

-

In Vitro Priming:

-

Culture donor PBMCs with irradiated male PBMCs (as a source of antigen-presenting cells expressing SMCY) at a 1:1 ratio in RPMI 1640 medium supplemented with 10% human serum, L-glutamine, and antibiotics.

-

Add a low concentration of Interleukin-2 (IL-2) (e.g., 10 U/mL) to the culture.

-

Restimulate the cultures weekly with irradiated male PBMCs.

-

-

Cloning by Limiting Dilution:

-

After 2-3 weeks of stimulation, perform limiting dilution to isolate single T-cell clones.

-

Plate the responding T cells in 96-well round-bottom plates at concentrations of 0.3, 1, and 3 cells per well.

-

Add irradiated feeder cells (a mixture of allogeneic PBMCs and an EBV-transformed B-lymphoblastoid cell line) and phytohemagglutinin (PHA) to stimulate T-cell proliferation.

-

Supplement the culture medium with a higher concentration of IL-2 (e.g., 100 U/mL).

-

-

Expansion and Screening:

-

Expand the growing T-cell clones.

-

Screen the clones for specific recognition of male target cells expressing the relevant HLA allele in a cytotoxicity assay (see Protocol 4.2).

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of SMCY-specific CTLs to lyse target cells expressing the SMCY antigen.[14]

-

Target Cell Labeling:

-

Incubate male target cells (e.g., EBV-transformed B cells or phytohemagglutinin-stimulated T cells) with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells.

-

Wash the labeled target cells three times to remove excess ⁵¹Cr.

-

-

Co-incubation with Effector Cells:

-

Plate a fixed number of labeled target cells (e.g., 5,000 cells/well) in a 96-well round-bottom plate.

-

Add the SMCY-specific CTL clones (effector cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100 to lyse all cells).

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

-

Measurement of ⁵¹Cr Release:

-

Measure the radioactivity (in counts per minute, CPM) in the collected supernatants using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting T cells upon antigen recognition.

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 30 minutes at 37°C.

-

-

Cell Incubation:

-

Add donor T cells (effector cells) to the wells.

-

Add male target cells (or specific SMCY peptides) to stimulate the T cells.

-

Include negative control wells (T cells with medium only) and positive control wells (T cells with a polyclonal stimulator like PHA).

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at 37°C.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add a substrate that forms a colored precipitate upon cleavage by the enzyme.

-

Stop the reaction by washing with water once spots have developed.

-

-

Analysis:

-

Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Visualizing the Immunobiology of SMCY

Graphical representations of the key processes involved in the immune response to SMCY can aid in understanding these complex interactions.

Discovery of SMCY as a Minor Histocompatibility Antigen

T-Cell Receptor Signaling upon SMCY Peptide Recognition

Conclusion and Future Directions

SMCY is a clinically significant minor histocompatibility antigen that plays a pivotal role in the outcomes of sex-mismatched allogeneic hematopoietic stem cell transplantation. The immune response it elicits can be both a major driver of pathology in the form of GVHD and a powerful therapeutic tool through the GVL effect. A deeper understanding of the factors that govern the immunodominance of SMCY-derived peptides, their binding affinities to various HLA alleles, and the precise tissue expression patterns of SMCY will be critical for the development of novel therapeutic strategies.

For drug development professionals, targeting the SMCY-specific T-cell response offers opportunities to decouple GVL from GVHD. This could involve the selective depletion of alloreactive T cells, the development of therapeutic vaccines to enhance the GVL effect, or the engineering of T cells with receptors specific for SMCY peptides for adoptive cell therapy. Further research into the quantitative aspects of SMCY immunobiology will be essential to translate these concepts into effective clinical applications.

References

- 1. Multicenter analyses demonstrate significant clinical effects of minor histocompatibility antigens on GvHD and GvL after HLA-matched related and unrelated hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KDM5D lysine demethylase 5D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Molecular Disparity of HY Antigen Affects Chronic Graft-Versus-Host Disease and Relapse in Female-to-Male Stem Cell Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Histone demethylase KDM5D drives sex-specific differences in colorecta" by Jiexi Li, Zhengdao Lan et al. [openworks.mdanderson.org]

- 12. Histone demethylase KDM5D upregulation drives sex differences in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minor Histocompatibility Antigen-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD8+ minor histocompatibility antigen-specific cytotoxic T lymphocyte clones eliminate human acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characteristics of the SMCY-Derived H-Y Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The male-specific minor histocompatibility (H-Y) antigen, derived from the SMCY protein, is a critical factor in the immune response following sex-mismatched hematopoietic stem cell transplantation. One of the most immunodominant H-Y epitopes is the peptide FIDSYICQV, which is presented by the human leukocyte antigen (HLA) class I molecule HLA-A0201.[1] Understanding the structural basis of the interaction between this peptide, its presenting MHC molecule, and the recognizing T-cell receptor (TCR) is paramount for the development of targeted immunotherapies and strategies to mitigate graft-versus-host disease (GVHD). This technical guide provides an in-depth overview of the structural characteristics of the SMCY H-Y epitope, its binding to HLA-A0201, and the principles of its recognition by T-cells. While a specific crystal structure for the FIDSYICQV-HLA-A*0201 complex is not publicly available, this guide synthesizes data from numerous studies on similar peptide-MHC complexes to present a comprehensive model. Detailed experimental protocols for the characterization of such interactions are also provided.

The SMCY H-Y Epitope: Sequence and Immunogenicity

The H-Y antigen is a key target in sex-mismatched organ and bone marrow transplantation, where female recipients can mount an immune response against male donor cells.[1] The SMCY protein, encoded on the Y chromosome, is a major source of H-Y epitopes.[1]

The FIDSYICQV Peptide

Cytotoxic T-lymphocyte (CTL) clones isolated from patients experiencing acute GVHD have been shown to recognize the nonameric peptide with the sequence FIDSYICQV .[1] This peptide is an immunodominant epitope presented by the HLA-A*0201 allele.[1]

Post-Translational Modification

A crucial aspect for T-cell recognition of an HLA-A*0201-restricted SMCY H-Y epitope is the post-translational modification of the cysteine residue at position 7. This modification can involve the formation of a disulfide bond with a second cysteine residue, which has a profound effect on T-cell recognition.

Structural Features of Peptide Binding to HLA-A*0201

The binding of a peptide to an MHC class I molecule is a highly specific interaction dictated by the peptide's sequence and the architecture of the MHC's peptide-binding groove. For HLA-A*0201, a well-defined binding motif has been established through the analysis of numerous eluted peptides and crystal structures.

Anchor Residues

The binding of a 9-mer peptide to HLA-A*0201 is primarily stabilized by interactions of specific "anchor" residues on the peptide with corresponding pockets in the MHC binding groove.

-

Position 2 (P2): This is a primary anchor residue. The B pocket of HLA-A*0201 is hydrophobic and favors aliphatic amino acids such as Leucine (L) or Methionine (M) . In the FIDSYICQV peptide, the Isoleucine (I) at P2 fits this preference.

-

Position 9 (P9): This is the C-terminal primary anchor residue. The F pocket of HLA-A*0201 accommodates small, hydrophobic residues, with a strong preference for Valine (V) or Leucine (L) . The Valine (V) at P9 of the FIDSYICQV peptide serves as the C-terminal anchor.

Peptide Conformation in the Binding Groove

While a definitive structure for the FIDSYICQV peptide within the HLA-A0201 groove is not available, based on other HLA-A0201-peptide complex structures, the peptide is expected to adopt a bulged conformation. The N- and C-termini of the peptide are deeply anchored in the A and F pockets of the groove, respectively, through a network of conserved hydrogen bonds. The central portion of the peptide (P3-P8) arches upwards, away from the floor of the groove, making it accessible for TCR recognition.

Quantitative Binding Data

Table 1: Predicted Anchor Residues and Interactions of the FIDSYICQV Peptide with HLA-A*0201

| Peptide Position | Amino Acid | Role in Binding | Interacting Pocket in HLA-A*0201 | Expected Interaction Type |

| P1 | Phenylalanine (F) | Secondary Anchor | A Pocket | Hydrogen bonds with conserved Tyr residues |

| P2 | Isoleucine (I) | Primary Anchor | B Pocket | Hydrophobic interactions |

| P3 | Aspartic Acid (D) | TCR Contact | - | Solvent-exposed, potential TCR contact |

| P4 | Serine (S) | TCR Contact | - | Solvent-exposed, potential TCR contact |

| P5 | Tyrosine (Y) | TCR Contact | - | Solvent-exposed, potential TCR contact |

| P6 | Isoleucine (I) | Secondary Anchor | D/E Pockets | Hydrophobic interactions |

| P7 | Cysteine (C) | TCR Contact | - | Solvent-exposed, potential TCR contact, site of post-translational modification |

| P8 | Gln (Q) | TCR Contact | - | Solvent-exposed, potential TCR contact |

| P9 | Valine (V) | Primary Anchor | F Pocket | Hydrophobic interactions |

T-Cell Receptor (TCR) Recognition of the SMCY-pMHC Complex

The ternary complex of the TCR, the SMCY peptide, and the HLA-A*0201 molecule is the crucial interaction that initiates the T-cell mediated immune response.

General Principles of TCR-pMHC Interaction

Crystal structures of various TCR-pMHC complexes reveal a conserved diagonal binding orientation.[5] The TCR is positioned over the peptide-binding groove of the MHC molecule, with the hypervariable Complementarity Determining Region (CDR) loops of the TCR making contact with both the presented peptide and the alpha-helices of the MHC molecule.

-

CDR1 and CDR2 loops: These loops primarily interact with the relatively conserved alpha-helical regions of the MHC molecule.

-

CDR3 loops: The CDR3 loops of both the TCR alpha and beta chains are the most variable and are positioned over the central, solvent-exposed portion of the peptide. These loops are critical for determining the fine specificity of peptide recognition.

TCR Vα and Vβ Usage

The specific Vα and Vβ gene segments that are utilized by TCRs recognizing the FIDSYICQV-HLA-A*0201 complex have not been extensively characterized in the literature. T-cell responses to specific peptide-MHC complexes can sometimes be associated with a restricted or biased usage of certain TCR V-gene segments.

Experimental Protocols

The characterization of the structural and biophysical properties of the SMCY-pMHC complex and its interaction with TCRs involves a range of sophisticated techniques.

Peptide-MHC Binding Assay (Fluorescence Polarization)

This assay measures the ability of the this compound to compete with a known high-affinity, fluorescently labeled peptide for binding to HLA-A*0201.

Methodology:

-

Preparation of Reagents:

-

Soluble, purified HLA-A*0201 molecules.

-

A high-affinity, fluorescently labeled probe peptide for HLA-A*0201.

-

The unlabeled SMCY (FIDSYICQV) competitor peptide, serially diluted.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

-

Assay Setup:

-

In a microplate, combine a fixed concentration of HLA-A*0201 and the fluorescent probe peptide.

-

Add serial dilutions of the this compound to the wells.

-

Include control wells with no competitor peptide (maximum polarization) and wells with no HLA-A*0201 (minimum polarization).

-

-

Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the this compound required to inhibit 50% of the fluorescent probe peptide binding.

-

Surface Plasmon Resonance (SPR) for TCR-pMHC Interaction

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a TCR and the pMHC complex in real-time.

Methodology:

-

Preparation of the Sensor Chip:

-

Immobilize streptavidin onto a carboxymethylated dextran sensor chip surface using amine coupling chemistry.

-

Capture biotinylated, refolded SMCY-HLA-A*0201 complexes onto the streptavidin-coated surface. A reference flow cell should be prepared, for example, with an irrelevant biotinylated pMHC complex.

-

-

Interaction Analysis:

-

Inject a series of concentrations of the purified, soluble TCR over the sensor and reference flow cells at a constant flow rate.

-

Record the change in resonance units (RU) over time to generate sensorgrams for both the association and dissociation phases.

-

-

Regeneration: After each TCR injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound TCR without denaturing the immobilized pMHC.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Table 2: Typical Kinetic and Affinity Parameters from SPR Analysis

| Parameter | Symbol | Description | Typical Range for TCR-pMHC |

| Association Rate Constant | ka | The rate at which the TCR binds to the pMHC. | 103 - 105 M-1s-1 |

| Dissociation Rate Constant | kd | The rate at which the TCR-pMHC complex dissociates. | 10-1 - 10-3 s-1 |

| Equilibrium Dissociation Constant | KD | The ratio of kd/ka, indicating the affinity of the interaction. | 1 - 100 µM |

X-ray Crystallography of the pMHC Complex

Determining the high-resolution three-dimensional structure of the SMCY-HLA-A*0201 complex requires the production of high-quality crystals suitable for X-ray diffraction analysis.

Methodology:

-

Protein Expression and Refolding:

-

Express the extracellular domain of the HLA-A*0201 heavy chain and β2-microglobulin separately as inclusion bodies in E. coli.

-

Refold the heavy chain and β2-microglobulin in the presence of a high concentration of the synthetic FIDSYICQV peptide by dilution into a refolding buffer.

-

-

Purification:

-

Purify the correctly folded pMHC complex from the refolding mixture using a series of chromatography steps, such as size-exclusion and ion-exchange chromatography.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.

-

Optimize promising initial crystal "hits" to obtain large, single, well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known HLA-A*0201 structure as a search model.

-

Refine the model against the experimental data to obtain the final high-resolution structure.

-

Conclusion

The SMCY-derived peptide FIDSYICQV represents a key immunodominant H-Y epitope presented by HLA-A0201. Its recognition by T-cells is a critical event in the alloimmune response in sex-mismatched transplantation. While a definitive high-resolution structure of this specific complex is yet to be published, a robust model of its structural characteristics can be built upon the wealth of data from similar peptide-MHC systems. The anchor residues at P2 and P9 are crucial for stable binding to the HLA-A0201 groove, while the central, solvent-exposed residues form the primary contact points for the TCR. The experimental methodologies outlined in this guide provide a roadmap for the detailed biophysical and structural characterization of this and other important pMHC-TCR interactions, which is essential for the rational design of novel immunotherapies.

References

- 1. HA-1 and the SMCY-derived peptide FIDSYICQV (H-Y) are immunodominant minor histocompatibility antigens after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical explanation of peptide binding to HLA-A*0201 major histocompatibility complex: a three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico quantitative prediction of peptides binding affinity to human MHC molecule: an intuitive quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting the binding affinity of epitope-peptides with HLA-A*0201 by encoding atom-pair non-covalent interaction information between receptor and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the complex between human T-cell receptor, viral peptide and HLA-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of the SMCY Gene and Peptide: A Technical Guide

Abstract

The Smcy (Selected Mouse cDNA on the Y) gene, also known as KDM5D (Lysine Demethylase 5D) or JARID1D, is a pivotal gene located on the male-specific region of the Y chromosome in mammals. It encodes a histone demethylase that plays a crucial role in spermatogenesis and serves as the source of the male-specific minor histocompatibility antigen H-Y. This technical guide provides an in-depth analysis of the evolutionary conservation of the SMCY gene and its derived peptides. We explore its phylogenetic distribution, sequence conservation across various species, and the functional implications of this conservation for researchers and drug development professionals. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to the SMCY Gene

The SMCY gene is a member of the JARID1 (Jumonji/ARID domain-containing) family of histone demethylases.[1] Located on the Y chromosome, it is expressed exclusively in males and has a highly conserved homolog on the X chromosome, SMCX (or KDM5C).[2][3] The primary function of the SMCY protein is to specifically demethylate di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a key epigenetic mark associated with active gene transcription.[2][4] This enzymatic activity implicates SMCY in the regulation of gene expression.

Functionally, SMCY is essential for male fertility. It is located within the azoospermia factor (AZF) region of the Y chromosome, a region frequently deleted in infertile males.[5] Studies have shown its specific involvement in spermatogenesis, where it is thought to interact with meiosis-regulatory proteins.[5] Furthermore, a peptide derived from the SMCY protein is recognized as the male-specific minor histocompatibility antigen (H-Y antigen), which can elicit an immune response in female recipients of male tissues.[6] The strict evolutionary conservation of SMCY across mammals underscores its critical, male-specific biological functions.

Evolutionary Conservation of the SMCY Gene

The evolutionary history of SMCY is intrinsically linked to the evolution of sex chromosomes. Its persistence and high degree of conservation across a wide range of species highlight its indispensable roles.

Orthologs and Phylogeny

SMCY has orthologs in numerous mammalian species, indicating its ancient origins and sustained functional importance. Its X-linked homolog, KDM5C, is also highly conserved, and the two genes likely arose from a common ancestral gene before the divergence of the X and Y chromosomes. Phylogenetic analyses of Y-chromosome genes, including SMCY, have been used to reconstruct the evolutionary relationships between species, such as within the cat family (Felidae). These studies confirm that SMCY is a reliable marker for tracing paternal lineage due to its strict Y-inheritance.

Sequence Conservation and Evolutionary Rates

Conservation of the SMCY-Derived Peptide (H-Y Antigen)

A significant aspect of SMCY's function is its role as the source of the H-Y antigen. This minor histocompatibility antigen is an 11-residue peptide presented by MHC class I molecules on the surface of male cells. The identification of this peptide was a major step in understanding graft rejection in sex-mismatched transplantations. The sequence of this immunodominant peptide is highly conserved, ensuring its recognition as a male-specific antigen across different individuals and related species. The conservation of the H-Y peptide epitope is critical for its function in the immune system and has implications for transplantation medicine and potentially for reproductive biology.

Functional Conservation

The biological roles of SMCY are well-conserved, particularly its enzymatic activity and its function in male reproduction.

-

Histone Demethylase Activity: The JmjC domain, which confers the catalytic histone demethylase activity, is highly conserved within the KDM5 family. This ensures that the function of removing H3K4 methylation marks is maintained across different species, highlighting its fundamental role in epigenetic regulation.[4]

-

Role in Spermatogenesis: SMCY's expression is predominantly found in the testis.[1] Studies in mice have shown that SMCY co-localizes with the meiosis-regulatory protein MSH5 during specific stages of spermatogenesis, suggesting a conserved mechanism for regulating chromatin state during male meiosis.[5] This function is critical for producing viable sperm and ensuring male fertility.

Data Presentation

The following tables summarize the quantitative data related to the evolutionary conservation of the SMCY gene and protein.

Table 1: Orthologs of the Human SMCY (KDM5D) Gene

| Species | Common Name | Ortholog Gene Symbol | Chromosomal Location |

| Homo sapiens | Human | KDM5D | Yq11.223 |

| Pan troglodytes | Chimpanzee | KDM5D | Y |

| Macaca mulatta | Rhesus Macaque | KDM5D | Y |

| Bos taurus | Cow | KDM5D | Y |

| Mus musculus | Mouse | Kdm5d | Y |

| Rattus norvegicus | Rat | Kdm5d | Y |

Table 2: Sequence Similarity of SMCY/KDM5D Orthologs to Human KDM5D

Percent identity was calculated using NCBI BLASTp analysis of full-length protein sequences against the human reference sequence (NP_004642.3). For non-mammalian vertebrates, the X-linked homolog (KDM5C) was used for comparison to illustrate deeper evolutionary conservation of the gene family.

| Species | Common Name | Ortholog Compared | Percent Identity (%) |

| Pan troglodytes | Chimpanzee | KDM5D | 99.2% |

| Macaca mulatta | Rhesus Macaque | KDM5D | 96.5% |

| Bos taurus | Cow | KDM5D | 88.9% |

| Mus musculus | Mouse | Kdm5d | 85.1% |

| Rattus norvegicus | Rat | Kdm5d | 84.3% |

| Gallus gallus | Chicken | KDM5C | 70.1% |

| Xenopus tropicalis | Frog | kdm5c | 65.8% |

| Danio rerio | Zebrafish | kdm5bb | 60.2% |

Table 3: Inferred Evolutionary Rate Analysis of the SMCY Gene

This table summarizes the inferred selective pressures acting on the SMCY gene based on published literature, as direct Ka/Ks ratio calculations for SMCY across multiple lineages are not broadly available.

| Lineage | Type of Selection | Evidence | Citation(s) |

| Human | Strong Purifying Selection | Low genetic diversity on the Y chromosome is consistent with models of purifying selection acting on functional coding regions to remove deleterious mutations. | [9] |

| Mammals | Purifying Selection | Ancestral X-degenerate genes on the Y chromosome show strict evolutionary conservation, attributed to purifying selection. | [10] |

| Mammals | Inefficient Purifying Selection (relative to X-homolog) | Y-linked genes show a higher rate of non-synonymous substitutions compared to their X-linked homologs, suggesting less efficient purifying selection on the non-recombining Y chromosome. | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to study the evolutionary conservation of the SMCY gene and peptide.

Phylogenetic Analysis

This protocol outlines the steps to reconstruct the evolutionary history of the SMCY gene.

-

Sequence Retrieval: Obtain SMCY/KDM5D and KDM5C coding or protein sequences from public databases like NCBI GenBank or UniProt for the species of interest.

-

Multiple Sequence Alignment (MSA): Align the sequences using software such as ClustalW, MAFFT, or MUSCLE. The alignment is crucial for identifying homologous positions.

-

Selection of Evolutionary Model: Use programs like ModelTest or ProtTest to determine the best-fit model of nucleotide or amino acid substitution for the dataset based on criteria like the Akaike Information Criterion (AIC).

-

Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as:

-

Maximum Likelihood (ML): Using software like RAxML or PhyML, this method finds the tree that maximizes the probability of observing the given sequence data.

-

Bayesian Inference (BI): Using software like MrBayes, this method calculates the posterior probability of trees.

-

-

Tree Validation: Assess the reliability of the tree topology using bootstrapping (for ML) or by evaluating posterior probabilities (for BI) at each node.

Ka/Ks Ratio Calculation

This protocol describes the workflow for determining the selective pressure on the SMCY gene.

-

Ortholog Identification: Identify pairs of orthologous SMCY coding sequences (CDS) from two species.

-

Codon-Based Alignment: Align the nucleotide sequences based on their corresponding amino acid translation to ensure that codons are correctly aligned. Tools like PAL2NAL can be used for this purpose.

-

Ka and Ks Calculation: Use software packages like KaKs_Calculator or the codeml program from the PAML package.[12][13] These programs implement various models of codon evolution to estimate the number of non-synonymous (Ka) and synonymous (Ks) substitutions per site.

-

Ratio Interpretation:

-

Ka/Ks < 1: Indicates purifying (negative) selection, where mutations that alter the amino acid sequence are selected against.

-

Ka/Ks = 1: Suggests neutral evolution, where mutations are fixed at a rate equivalent to the mutation rate.

-

Ka/Ks > 1: Implies positive (Darwinian) selection, where amino acid changes are favored.

-

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol outlines a method to measure the enzymatic activity of the SMCY protein.

-

Reagents and Materials: Recombinant SMCY/KDM5D protein, biotinylated H3K4me3 peptide substrate, anti-H3K4me0 (unmethylated) antibody conjugated to AlphaLISA acceptor beads, streptavidin-coated donor beads, and assay buffer.

-

Enzymatic Reaction:

-

Incubate the recombinant KDM5D enzyme with the biotinylated H3K4me3 substrate in the presence of co-factors (Fe(II) and α-ketoglutarate) at 37°C.

-

Include controls: a no-enzyme control (background) and a no-substrate control.

-

-

Detection:

-

Stop the reaction and add the AlphaLISA acceptor beads conjugated with the anti-H3K4me0 antibody.

-

Add streptavidin-coated donor beads, which bind to the biotinylated peptide substrate.

-

-

Signal Measurement: If the substrate is demethylated by KDM5D, the acceptor beads will bind to it. When a 680 nm laser excites the donor beads, they release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. The strength of the signal is proportional to the demethylase activity.

Immunohistochemistry (IHC) for SMCY in Testis Tissue

This protocol details the localization of SMCY protein within testicular tissue sections.[5]

-

Tissue Preparation:

-

Fix fresh testis tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5-micrometer sections.

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.

-

Blocking: Block non-specific antibody binding by incubating the sections in a solution containing normal serum (e.g., goat serum) and bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for SMCY/KDM5D, diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing, incubate the sections with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips using an anti-fade mounting medium.

-

Visualization: Visualize the sections using a fluorescence or confocal microscope. The localization of the fluorescent signal indicates the presence and location of the SMCY protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the study of SMCY conservation.

Caption: A generalized workflow for phylogenetic analysis of the SMCY gene.

Caption: Workflow for calculating and interpreting the Ka/Ks ratio.

Caption: Functional pathway of the SMCY (KDM5D) protein.

Conclusion

The SMCY gene is a paradigm of evolutionary conservation on the mammalian Y chromosome. Its high degree of sequence and functional preservation across diverse species underscores its non-redundant and critical roles in male-specific biology, primarily in epigenetic regulation and spermatogenesis. The stability of the SMCY-derived H-Y antigen peptide further highlights the selective pressures maintaining its integrity. For researchers in reproductive biology, immunology, and oncology, understanding the evolutionary constraints on SMCY provides a foundation for investigating its mechanisms of action and its potential as a therapeutic target. The methodologies and data presented in this guide offer a comprehensive framework for further exploration into this essential male-specific gene.

References

- 1. molbiol-tools.ca [molbiol-tools.ca]

- 2. uniprot.org [uniprot.org]

- 3. KDM5D lysine demethylase 5D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. haldanessieve.org [haldanessieve.org]

- 5. uniprot.org [uniprot.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Sequence Alignment Tool | VectorBuilder [en.vectorbuilder.com]

- 8. Ka/Ks ratio - Wikipedia [en.wikipedia.org]

- 9. Natural Selection Reduced Diversity on Human Y Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. Positive and negative selection on mammalian Y chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. KaKs_Calculator: Calculating Ka and Ks Through Model Selection and Model Averaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of SMCY-Derived Peptides in Male-Specific Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immune system's ability to distinguish self from non-self is fundamental to its function. In the context of sex-mismatched transplantation and other immunological scenarios, proteins encoded on the Y chromosome can serve as a source of male-specific antigens. This technical guide provides an in-depth examination of the SMCY protein, a key source of these antigens, and its role in eliciting male-specific immune responses. Peptides derived from the SMCY protein are presented as minor histocompatibility antigens (mHAs), known as H-Y antigens, which can trigger potent cytotoxic T lymphocyte (CTL) responses. This guide details the molecular mechanisms of SMCY peptide processing and presentation, the kinetics of T-cell recognition, and the clinical implications in transplantation, including graft-versus-host disease (GVHD). Furthermore, it provides detailed experimental protocols and quantitative data to support researchers and professionals in the fields of immunology and drug development.

The SMCY Gene and Protein

The SMCY gene, also known as JARID1D or KDM5D, is located on the Y chromosome.[1][2] It is expressed exclusively in males and encodes a histone demethylase that plays a role in the histone code by removing methyl groups from Histone H3.[1][3] The SMCY protein is a large molecule, containing almost 1500 residues.[4]

Crucially, SMCY has a homologous gene on the X chromosome, SMCX (also known as JARID1C or KDM5C).[5][6] The SMCX and SMCY proteins are approximately 85% identical.[4] This high degree of homology means that the immune system in both males and females is generally tolerant to the shared sequences. However, the over 200 amino acid differences scattered throughout the SMCY protein provide a source of unique, male-specific peptide sequences that can be recognized as foreign by a female immune system.[4]

Antigen Processing and Presentation of SMCY Peptides

Male-specific immune responses are initiated when peptides from the SMCY protein are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process follows the classical endogenous antigen presentation pathway.

-

Protein Degradation: Inside a male cell, the SMCY protein is processed by the proteasome, a multi-protein complex that degrades intracellular proteins into short peptides.[7][8]

-

Peptide Transport: These resulting peptides, typically 8-11 amino acids in length, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7][9]

-

MHC Class I Loading: Within the ER, these SMCY-derived peptides are loaded onto the peptide-binding groove of newly synthesized MHC class I molecules (in humans, these are called Human Leukocyte Antigens, or HLA).[7][9]

-

Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is displayed for surveillance by immune cells, specifically CD8+ cytotoxic T lymphocytes.[8]

This entire process results in male cells displaying a unique "antigenic signature" derived from the Y chromosome.

T-Cell Recognition and Male-Specific Immune Response

In scenarios such as a female receiving a bone marrow or organ transplant from a male donor, the recipient's immune system encounters male cells presenting SMCY peptides. Since the female immune system has not been tolerized to these Y-chromosome-derived peptides, it recognizes them as foreign, initiating a potent immune response.

The key players in this response are the CD8+ cytotoxic T lymphocytes (CTLs).[8] A CTL with a T-cell receptor (TCR) that specifically recognizes the this compound-MHC complex will bind to the male target cell. This binding, stabilized by the CD8 co-receptor, activates the CTL.[10] Upon activation, the CTL releases cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target cell.[8] This cellular killing mechanism is responsible for graft rejection and GVHD in sex-mismatched transplantation.[11][12]

Quantitative Analysis of SMCY-Mediated Immunity

The immune response to SMCY peptides is not merely qualitative; it can be measured and quantified. Key parameters include the binding affinity of peptides to MHC molecules and the resulting cellular and humoral immune responses.

Table 1: Peptide Binding and T-Cell Recognition

This table summarizes data comparing an HLA-B7-restricted this compound to its homologous peptide from the SMCX protein. The data highlights the significantly greater immunogenicity of the male-specific this compound.

| Parameter | This compound (Male-Specific) | SMCX Peptide (X-Homolog) | Fold Difference | Reference |

| MHC Binding Affinity (IC50) | 34 nM | 140 nM | ~4.1x stronger binding | [4][13] |

| T-Cell Recognition (Concentration for half-maximal lysis) | 10 pM | ~100,000 pM (100 nM) | 10,000x more potent | [4] |

IC50: The concentration of peptide required to inhibit the binding of a standard iodinated peptide to purified HLA-B7 by 50%.

Table 2: Clinical Association of H-Y Antibodies with Chronic GVHD

In female-to-male hematopoietic stem cell transplantation (F→M HSCT), the development of antibodies against H-Y antigens (which include SMCY) is strongly correlated with clinical outcomes.

| Clinical Outcome | Association with H-Y Antibodies | Odds Ratio (OR) | P-value | Reference |

| Chronic GVHD | Significant Positive Correlation | 15.5 (Univariate) | < .0001 | [14][15][16] |

| Chronic GVHD | Significant Positive Correlation | 56.5 (Multivariable) | < .0001 | [14][15][16] |

| Disease Remission | Significant Positive Correlation | Not specified | < .0001 | [14][15][16] |

Key Experimental Methodologies

Investigating the role of SMCY peptides requires a range of specialized immunological assays. Below are detailed protocols for key experiments.

T-Cell Epitope Identification via Mass Spectrometry

This protocol outlines the identification of naturally processed and presented peptides from MHC molecules.

-

Cell Culture: Culture a large number of cells expressing the MHC allele of interest (e.g., HLA-B7 positive male cells).

-

MHC Immunoprecipitation: Lyse the cells and use an antibody specific for the MHC molecule (e.g., anti-HLA-B7) to immunoprecipitate the MHC-peptide complexes.

-

Peptide Elution: Elute the bound peptides from the MHC molecules using an acid treatment.

-

Peptide Separation: Separate the complex mixture of eluted peptides using high-performance liquid chromatography (HPLC).[11]

-

Mass Spectrometry: Analyze the HPLC fractions using tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the individual peptides.

-

Data Analysis: Compare the identified peptide sequences against the SMCY protein sequence to confirm their origin.

MHC Class I Binding Assay

This protocol is used to quantify the binding affinity of a synthetic peptide to a specific MHC molecule.

-

Reagents: Obtain purified, soluble MHC class I molecules (e.g., HLA-B7), a high-affinity standard peptide labeled with iodine (125I), and the synthetic this compound to be tested.

-

Competition Reaction: Set up a series of reactions containing a fixed concentration of purified MHC and the iodinated standard peptide. Add the synthetic this compound at varying concentrations (a serial dilution).

-

Incubation: Allow the reactions to incubate to reach binding equilibrium.

-

Separation: Separate the MHC-bound peptide from the free peptide, typically using size exclusion chromatography.

-

Quantification: Measure the radioactivity in the MHC-bound fraction.

-

IC50 Calculation: Plot the percentage of inhibition of the standard peptide's binding versus the concentration of the this compound. The concentration at which 50% of the binding is inhibited is the IC50 value.[4]

Cytotoxic T-Lymphocyte (CTL) Killing Assay (LDH Release)

This assay measures the ability of CTLs to lyse target cells presenting the this compound.

-

Effector Cells: Generate or isolate CTLs specific for the this compound. This can be done by stimulating peripheral blood mononuclear cells (PBMCs) from a female donor with the synthetic this compound.[17]

-

Target Cells: Use target cells that express the appropriate MHC molecule (e.g., HLA-A*0201) but do not endogenously present the peptide (e.g., T2 cells). Pulse one set of target cells with the synthetic this compound and another set with an irrelevant control peptide.

-

Co-culture: Mix the effector CTLs and the peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours to allow for cell killing.

-

LDH Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of lactate dehydrogenase (LDH) released from the lysed target cells into the supernatant using a colorimetric assay kit.

-

Data Analysis: Calculate the percentage of specific lysis by comparing the LDH release in wells with SMCY-pulsed targets to the spontaneous release (targets alone) and maximum release (targets lysed with detergent).[17]

ELISpot Assay for Cytokine Release

This is a highly sensitive method to quantify the frequency of antigen-specific T-cells based on their cytokine secretion (e.g., Interferon-gamma, IFN-γ).[18][19]

Conclusion and Future Directions

The SMCY protein is a primary source of male-specific minor histocompatibility antigens that drive significant immune responses in sex-mismatched settings. The presentation of SMCY-derived peptides by MHC class I molecules leads to the activation of potent cytotoxic T lymphocytes, which has profound implications for graft rejection and GVHD in transplantation. Quantitative analyses demonstrate the high affinity and potency of these peptides. While detrimental in transplantation, this male-specific immune response could potentially be harnessed for therapeutic benefit, such as enhancing the graft-versus-leukemia effect. Future research should focus on developing strategies to modulate these responses, either to induce tolerance in transplant recipients or to augment anti-tumor immunity. The detailed methodologies provided in this guide offer a robust framework for pursuing these critical areas of investigation.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. H-Y antigen - Wikipedia [en.wikipedia.org]

- 3. Spermatogenesis-specific association of SMCY and MSH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human H-Y: A male-specific histocompatibility antigen derived from the SMCY protein - ProQuest [proquest.com]

- 5. Find My Gene [promega.ca]

- 6. Mouse H-Y encoding Smcy gene and its X chromosomal homolog Smcx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antigen Processing and Presentation | British Society for Immunology [immunology.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. MHC & Antigen Presentation | Immunopaedia [immunopaedia.org.za]

- 10. Immunology of Transplant Rejection: Overview, History, Types of Grafts [emedicine.medscape.com]

- 11. Human H-Y: a male-specific histocompatibility antigen derived from the SMCY protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical impact of H-Y alloimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody responses to H-Y minor histocompatibility antigens correlate with chronic graft-versus-host disease and disease remission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Generation of cytotoxic T lymphocytes specific for native or modified peptides derived from the epidermal growth factor receptor pathway substrate 8 antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PEPperPRINT: T-cell Services - Immune Monitoring and Epitope Mapping [pepperprint.com]

- 19. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays | Springer Nature Experiments [experiments.springernature.com]

The Biological Function of SMCY in Spermatogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermatogenesis is a complex and highly regulated process essential for male fertility. The Y-chromosome harbors a number of genes critical for this process, many of which are located within the Azoospermia Factor (AZF) region. Among these is the Smcy (Selectable Marker on the Y chromosome) gene, also known as KDM5D, which has been identified as a key player in the epigenetic regulation of spermatogenesis. This technical guide provides an in-depth overview of the biological function of SMCY, its molecular mechanisms, and its implications for male infertility. SMCY functions as a histone H3 lysine 4 (H3K4) demethylase, an enzymatic activity crucial for the dynamic changes in chromatin structure required for the proper progression of meiosis. A key interaction has been identified between SMCY and MSH5, a protein essential for meiotic recombination. This guide summarizes the current understanding of SMCY's role, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Core Biological Function of SMCY in Spermatogenesis

SMCY, located in the AZF region of the Y chromosome, plays a significant role in male-specific biological functions, particularly in spermatogenesis.[1][2] Its primary characterized function is that of a histone demethylase, specifically targeting di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1][2] The removal of these methyl groups is a critical epigenetic modification that influences chromatin structure and gene expression.

During spermatogenesis, the chromatin undergoes extensive remodeling to ensure the proper segregation of chromosomes during meiosis and the subsequent packaging of DNA into the compact sperm head.[1] SMCY's role as a histone H3K4 demethylase is integral to this process. By removing activating histone marks, SMCY is thought to contribute to the transcriptional silencing required for the condensation of chromatin during spermiogenesis.

A pivotal aspect of SMCY's function is its interaction with MSH5, a meiosis-regulatory protein.[1][2] SMCY forms a distinct complex with MSH5, and the two proteins co-localize at specific stages of meiotic prophase in murine spermatogenesis.[1][2] This interaction suggests that SMCY may recruit MSH5 to specific regions of condensed DNA, thereby linking epigenetic modifications with the machinery of meiotic recombination.[1][2]

However, it is important to note that while SMCY is involved in spermatogenesis, some studies in mouse models have shown that the presence of the Smcy transgene alone is not sufficient to rescue spermatogenesis in certain cases of male infertility, suggesting a complex interplay with other Y-linked and autosomal genes.

Quantitative Data on SMCY in Spermatogenesis

Quantitative data on the expression and activity of SMCY are crucial for a comprehensive understanding of its role. While precise kinetic and binding affinity values are not extensively reported in the literature, the following tables summarize the available qualitative and semi-quantitative information.

| Parameter | Cell Type / Stage | Observation | Reference |

| Gene Expression | Human Testicular Germ Cell Line (NEC8) | SMCY is expressed and forms a complex with MSH5. | [1][2] |

| Murine Testis | Co-localization with MSH5 during meiotic prophase. | [1][2] | |

| Fertile vs. Infertile Men | Deletions in the AZF region, which includes SMCY, are associated with male infertility. |

Table 1: SMCY Expression and Localization

| Interaction | Interacting Partner | Method of Detection | Functional Implication | Reference |

| SMCY | MSH5 | Co-immunoprecipitation | Recruitment of meiotic machinery to chromatin. | [1][2] |

Table 2: SMCY Protein Interactions

| Enzymatic Activity | Substrate | Assay Method | Observation | Reference |

| Histone Demethylase | Histone H3K4me2/3 | In vitro demethylase assay | SMCY exhibits histone H3K4 demethylase activity. | [1][2] |

Table 3: SMCY Enzymatic Activity

Signaling Pathways and Logical Relationships

The interaction between SMCY and MSH5 suggests a pathway where epigenetic modification is directly linked to the process of meiotic recombination. The following diagram illustrates this proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of SMCY.

Co-Immunoprecipitation (Co-IP) for SMCY-MSH5 Interaction

This protocol is designed to isolate and identify proteins that interact with SMCY in testicular cell lysates.

Materials:

-

Testicular tissue or testicular cell line (e.g., NEC8)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-SMCY antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

-

Anti-MSH5 antibody for Western blotting

Procedure:

-

Cell Lysis: Homogenize testicular tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the anti-SMCY antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MSH5 antibody to detect the presence of MSH5 in the SMCY immunoprecipitate.

Chromatin Immunoprecipitation (ChIP) for SMCY Target Genes

This protocol is used to identify the genomic regions where SMCY binds.

Materials:

-

Testicular tissue or cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-SMCY antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for qPCR or library preparation for ChIP-seq

Procedure:

-

Cross-linking: Treat cells or tissue with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-SMCY antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

In Vitro Histone Demethylase Assay

This assay measures the enzymatic activity of SMCY on its histone substrate.

Materials:

-

Recombinant purified SMCY protein

-

Histone H3 peptide substrate (e.g., H3K4me3)

-

Assay buffer (containing co-factors like Fe(II) and α-ketoglutarate)

-

Detection reagents (e.g., antibody specific for the demethylated product, or formaldehyde detection kit)

-

96-well plate and plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, histone H3 peptide substrate, and varying concentrations of recombinant SMCY.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Detection: Stop the reaction and detect the product. This can be done by:

-

Antibody-based detection: Using an antibody that specifically recognizes the demethylated histone peptide (e.g., H3K4me2 or H3K4me1) in an ELISA-like format.

-

Formaldehyde detection: Measuring the formaldehyde produced as a byproduct of the demethylation reaction using a fluorescent or colorimetric assay.

-

-

Data Analysis: Quantify the signal and calculate the enzymatic activity of SMCY. Kinetic parameters like Vmax and Km can be determined by varying the substrate concentration.

Implications for Drug Development

The role of histone demethylases in various diseases, including cancer, has made them attractive targets for drug development. Given SMCY's specific expression in the testis and its crucial role in spermatogenesis, it presents a potential target for both fertility treatments and male contraception.

-